5-BROMO-N-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE
Overview
Description
5-BROMO-N-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a bromine atom, a thiophene ring, and a morpholinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, including bromination, sulfonylation, and coupling reactions. One common method involves the lithiation of thiophene, followed by bromination and subsequent coupling with a sulfonylated morpholine derivative . The reaction conditions often require low temperatures (e.g., -78°C) and the use of strong bases such as n-butyllithium (n-BuLi) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring and sulfonamide group can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-BROMO-N-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Functionalized thiophenes are valuable in the development of electronic materials.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The thiophene ring can also engage in π-π stacking interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-fluoro-2-methylaniline: This compound shares the bromine and aromatic ring but lacks the thiophene and morpholinylsulfonyl groups.
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Similar thiophene structure but different functional groups.
Uniqueness
5-BROMO-N-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE is unique due to its combination of a bromine atom, thiophene ring, and morpholinylsulfonyl group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O5S3/c1-11-2-3-12(17-25(19,20)15-5-4-14(16)24-15)10-13(11)26(21,22)18-6-8-23-9-7-18/h2-5,10,17H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEZKBOZQVXUHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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